2-Methyl-5-phenylbenzoic acid
Overview
Description
2-Methyl-5-phenylbenzoic acid is an organic compound with the molecular formula C14H12O2. It is a derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a phenyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-phenylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The starting materials, such as toluene and benzoyl chloride, are subjected to controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-phenylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing novel organic compounds and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, lacking the methyl and phenyl substituents.
4-Methylbenzoic acid: Similar structure but with a methyl group at the fourth position.
4-Phenylbenzoic acid: Similar structure but with a phenyl group at the fourth position.
Uniqueness
2-Methyl-5-phenylbenzoic acid is unique due to the specific positioning of the methyl and phenyl groups, which influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-phenylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSGYCUASKQTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325309 | |
Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-35-9 | |
Record name | NSC409609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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